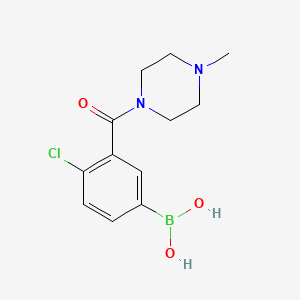

(4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid

Descripción general

Descripción

(4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a piperazine moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting intermediate is then subjected to reduction using a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the corresponding amine. Finally, the boronic acid group is introduced via a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key steps include efficient coupling reactions, selective reduction, and effective borylation to introduce the boronic acid group .

Análisis De Reacciones Químicas

Types of Reactions

(4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.

Nucleophiles: Various nucleophiles for substitution reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation of the boronic acid group.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

(4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of (4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of serine proteases, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the additional functional groups present in (4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid.

4-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group instead of the piperazine moiety.

Uniqueness

This compound is unique due to the presence of the piperazine moiety, which enhances its potential as a protease inhibitor and its versatility in organic synthesis. The chloro group also provides additional reactivity for substitution reactions, making it a valuable compound in various research applications .

Actividad Biológica

(4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid, with the CAS number 1704073-98-2, is an organoboron compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a boronic acid group attached to a phenyl ring with a chloro substituent and a piperazine moiety, enables it to interact with various biological targets, particularly enzymes.

The primary mechanism of action for this compound lies in its ability to form reversible covalent bonds with serine proteases. The boronic acid group can interact with the active sites of these enzymes, leading to inhibition of their activity. This interaction is crucial for developing enzyme inhibitors that can be utilized in therapeutic applications, particularly in cancer treatment where protease activity is often dysregulated .

Biological Activity

The compound has been investigated for various biological activities, including:

- Protease Inhibition : Exhibits significant potential as a protease inhibitor, particularly against serine proteases involved in cancer progression.

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines, including breast cancer models. This is evidenced by IC50 values indicating effective growth inhibition at low concentrations .

- Selectivity and Toxicity : Initial assessments indicate that this compound shows a favorable selectivity index against cancer cells compared to non-cancerous cells, suggesting a potential for targeted therapy with reduced toxicity .

Case Studies

Several studies have explored the biological effects of this compound:

- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that this compound inhibited proliferation of MDA-MB-231 triple-negative breast cancer cells, showing an IC50 value significantly lower than traditional chemotherapeutics like 5-Fluorouracil .

- Mechanistic Insights : Research indicates that the compound induces cell cycle arrest at the G2/M phase in cancer cells, contributing to its anticancer properties. This mechanism has been linked to its ability to disrupt proteolytic pathways essential for cell cycle progression .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

| Study | Findings | IC50 Values | Notes |

|---|---|---|---|

| Study 1 | Inhibition of MDA-MB-231 cell proliferation | 0.126 μM | Significant selectivity over non-cancer cells |

| Study 2 | Induction of G2/M phase arrest | Not specified | Mechanism linked to protease inhibition |

| Study 3 | Potential as a drug candidate in cancer therapy | Varies by cell line | Favorable pharmacokinetic profile observed |

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for further exploration in drug development:

- Cancer Therapeutics : Its ability to selectively inhibit cancer cell growth positions it as a promising lead compound for new anticancer drugs.

- Enzyme Inhibitors : The compound's mechanism of action as a protease inhibitor opens avenues for developing treatments targeting diseases characterized by aberrant proteolytic activity.

Propiedades

IUPAC Name |

[4-chloro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClN2O3/c1-15-4-6-16(7-5-15)12(17)10-8-9(13(18)19)2-3-11(10)14/h2-3,8,18-19H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDNKGPQOBJEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.